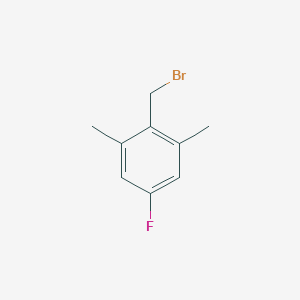

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFDMAKFLLWGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CBr)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627484 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200799-19-5 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene, a fluorinated organic compound with potential applications in medicinal chemistry and drug development. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential role in the development of novel therapeutics.

Core Compound Data

CAS Number: 200799-19-5

Synonyms: 4-Fluoro-2,6-dimethylbenzyl bromide, 2,6-Dimethyl-4-fluorobenzyl bromide

Chemical Structure: (A chemical structure image would be placed here in a full whitepaper)

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrF | Calculated |

| Molecular Weight | 217.08 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | 95% | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [2] |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through the bromomethylation of 3,5-dimethylfluorobenzene. The following protocol is a representative procedure for this transformation.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3,5-dimethylfluorobenzene.

Materials and Reagents:

-

3,5-Dimethylfluorobenzene (CAS: 461-97-2)

-

Paraformaldehyde

-

Hydrobromic acid (48% aqueous solution)

-

Acetic acid

-

Petroleum ether

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylfluorobenzene (5 g, 0.04 mol), paraformaldehyde (15 g), and hydrobromic acid (70 mL).

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Extraction: Add petroleum ether to the separatory funnel and shake to extract the product. Separate the organic layer.

-

Washing: Wash the organic layer with water and then with a dilute alkali solution to remove any unreacted acids.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation under reduced pressure.

-

Purification: The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Hydrobromic acid is corrosive and should be handled with care.

Applications in Drug Development

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability.[3] Fluorinated benzyl bromides, like the title compound, are versatile intermediates for the synthesis of a wide range of biologically active molecules.[1]

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key building block in the synthesis of novel therapeutic agents. For instance, the structurally related 2,6-difluorobenzyl chloride is a known starting material for the synthesis of the antiepileptic drug Rufinamide. This indicates a potential utility for this compound in the development of central nervous system (CNS) active compounds.

The reactive bromomethyl group allows for the facile introduction of the fluorinated dimethylphenyl moiety into various molecular scaffolds through nucleophilic substitution reactions. This enables the exploration of structure-activity relationships (SAR) in drug discovery programs.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

This technical guide provides a foundational understanding of this compound for its potential application in research and drug development. Further studies are warranted to fully elucidate its pharmacological profile and explore its utility in the synthesis of novel bioactive compounds.

References

Synthesis of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science as a synthetic intermediate. Due to the limited availability of direct published syntheses for this specific molecule, this guide outlines a robust and well-established method based on the principles of free-radical benzylic bromination of the logical precursor, 5-fluoro-1,3-dimethylbenzene.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a single-step benzylic bromination of 5-fluoro-1,3-dimethylbenzene. This reaction selectively introduces a bromine atom onto one of the benzylic methyl groups under free-radical conditions.

An In-depth Technical Guide on the Physical Properties of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

The primary physical characteristics of a compound like 2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene are crucial for its handling, application, and integration into synthetic and developmental workflows. The table below summarizes these essential properties.

| Physical Property | Description | Importance in Research and Drug Development |

| Melting Point | The temperature at which a solid becomes a liquid. | A key indicator of purity. A sharp melting point range suggests a pure compound, while a broad range often indicates impurities. |

| Boiling Point | The temperature at which a liquid's vapor pressure equals the external pressure. | Important for purification by distillation and for understanding a compound's volatility. |

| Density | The mass of a substance per unit volume. | Useful for solvent selection, reaction setup, and in the formulation of solutions of known concentration. |

| Solubility | The ability of a solid, liquid, or gaseous chemical substance to dissolve in a solvent to form a homogeneous solution. | Critical for choosing appropriate solvents for reactions, purification (crystallization), and formulation of drug delivery systems. |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the physical properties of a solid organic compound such as this compound.

2.1 Melting Point Determination

The melting point of a solid organic compound is a fundamental physical property used for identification and purity assessment. Pure crystalline solids exhibit a sharp melting point, typically within a 1-2°C range.[1] Impurities tend to lower and broaden the melting point range.[1]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, forming a column of 2-3 mm in height.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detector.[1][2] Alternatively, a Thiele tube filled with a high-boiling oil can be used, with the capillary tube attached to a thermometer.

-

Heating and Observation: The sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[2]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has melted. This range is reported as the melting point.[2]

2.2 Boiling Point Determination

For a solid compound, the boiling point is determined at a specific pressure and is a characteristic physical constant that can aid in its identification and assessment of its volatility.

Methodology: Capillary Method (for small quantities)

-

Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid sample.[3]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[3][4][5]

-

Heating and Observation: The apparatus is heated slowly. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[3][6]

-

Data Recording: The temperature is recorded when the continuous stream of bubbles is observed. It is also important to note the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[7]

2.3 Density Determination

The density of a solid can be determined by measuring the volume of a known mass of the substance.

Methodology: Volume Displacement

-

Mass Measurement: A known mass of the solid compound is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder or pycnometer is filled with a liquid in which the compound is insoluble. The initial volume of the liquid is recorded.

-

Displacement: The weighed solid is carefully added to the liquid, ensuring no splashing. The solid will displace a volume of liquid equal to its own volume.

-

Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: Density is calculated by dividing the mass of the solid by the volume it displaced.[8]

2.4 Solubility Determination

Understanding a compound's solubility in various solvents is critical for purification, reaction chemistry, and formulation. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[9][10]

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of the solid (e.g., 10-20 mg) is placed into a series of test tubes.[11]

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube. A range of solvents with varying polarities should be used, such as water (highly polar), ethanol (polar), acetone (polar aprotic), dichloromethane (non-polar), and hexane (non-polar).[11][12]

-

Observation: The mixture is agitated or sonicated to facilitate dissolution. The sample is observed to determine if it dissolves completely, is partially soluble, or is insoluble.[9]

-

Solubility in Aqueous Acids and Bases: To identify potential acidic or basic functional groups, solubility tests are also performed in aqueous solutions of 5% HCl and 5% NaOH.[11][13] Solubility in aqueous base suggests an acidic compound, while solubility in aqueous acid suggests a basic compound.[13]

-

Data Recording: The solubility is typically recorded as soluble, partially soluble, or insoluble for each solvent.

Plausible Synthetic Pathway

As a substituted benzyl bromide, this compound is likely synthesized via the radical bromination of the corresponding substituted toluene. The following diagram illustrates a probable synthetic route.

Caption: Plausible synthesis of the target compound.

This synthetic approach utilizes a free radical chain reaction where N-bromosuccinimide serves as the bromine source to selectively brominate the benzylic position of one of the methyl groups on the 5-fluoro-1,3-dimethylbenzene starting material.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. youtube.com [youtube.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. cactus.utahtech.edu [cactus.utahtech.edu]

- 13. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene. It includes tabulated spectral data, a comprehensive experimental protocol for spectral acquisition, and a visual representation of the molecular structure for clear signal assignment.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document presents a thorough examination of its predicted ¹H and ¹³C NMR spectra, offering insights into the chemical environment of each nucleus.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. Predictions are based on computational models and are typically performed in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂Br | 4.52 | Singlet (s) | - | 2H |

| -CH₃ | 2.35 | Singlet (s) | - | 6H |

| Ar-H | 6.98 | Doublet (d) | J(H,F) ≈ 8.5 | 2H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | 31.5 |

| -CH₃ | 20.8 |

| Ar-C4, Ar-C6 | 116.4 (d, J(C,F) ≈ 22 Hz) |

| Ar-C2 | 132.7 |

| Ar-C1, Ar-C3 | 139.1 (d, J(C,F) ≈ 6 Hz) |

| Ar-C5 | 162.5 (d, J(C,F) ≈ 245 Hz) |

Interpretation of NMR Spectra

¹H NMR Spectrum:

The proton NMR spectrum is anticipated to be relatively simple and highly informative.

-

Bromomethyl Protons (-CH₂Br): A singlet is predicted around 4.52 ppm. The downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. The absence of coupling indicates no neighboring protons.

-

Methyl Protons (-CH₃): A single peak is expected around 2.35 ppm for the six protons of the two methyl groups. Their chemical equivalence leads to a single resonance.

-

Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent and are expected to appear as a doublet around 6.98 ppm. The splitting pattern is attributed to coupling with the fluorine atom.

¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule.

-

Aliphatic Carbons: The bromomethyl carbon (-CH₂Br) is expected at approximately 31.5 ppm, while the two equivalent methyl carbons (-CH₃) should appear around 20.8 ppm.

-

Aromatic Carbons: The aromatic region will show four distinct signals. The carbon atom directly bonded to the highly electronegative fluorine (Ar-C5) will be the most downfield, appearing as a doublet due to strong one-bond C-F coupling (¹J(C,F)). The other aromatic carbons will also exhibit splitting due to two- and three-bond couplings with fluorine (²J(C,F) and ³J(C,F)).

Experimental Protocol for NMR Analysis

A standard experimental procedure for acquiring high-quality NMR spectra of this compound is outlined below.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Data Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with numbering for NMR signal assignment.

Caption: Molecular structure of this compound.

The logical workflow for assigning the NMR signals based on the structure is as follows:

Caption: Workflow for NMR signal assignment.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, which is critical for its synthesis, characterization, and application in various scientific fields. The provided experimental protocol serves as a standard for obtaining reliable and high-resolution NMR data.

The Dichotomous Reactivity of Fluorinated Benzylic Bromides: A Technical Guide for Drug Development Professionals

Abstract

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties, metabolic stability, and potency.[1][2][3] Benzylic fluorides, in particular, are of significant interest. Understanding the reactivity of their synthetic precursors, fluorinated benzylic bromides, is paramount for their efficient synthesis and incorporation into drug candidates. This technical guide provides an in-depth analysis of the factors governing the reactivity of fluorinated benzylic bromides, focusing on the nuanced electronic effects of fluorine, the competition between SN1 and SN2 reaction pathways, and the practical implications for synthetic strategy. This paper summarizes key quantitative data, provides detailed experimental protocols for representative transformations, and visualizes reaction mechanisms and workflows to support researchers in the field of drug development.

Introduction: The Unique Role of Fluorine in Benzylic Systems

Benzylic halides are versatile intermediates in organic synthesis due to their heightened reactivity in nucleophilic substitution reactions. This reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 pathways.[4] The incorporation of fluorine onto the aromatic ring introduces profound and often counterintuitive electronic effects that modulate this reactivity.

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which is expected to destabilize a developing positive charge at the benzylic position.[5] However, fluorine also possesses lone pairs of electrons in its 2p orbitals, which can be donated to an adjacent empty p-orbital through resonance (+M effect), a stabilizing interaction.[6][7] This dichotomy—inductive destabilization versus resonance stabilization—is central to the reactivity of fluorinated benzylic systems and dictates the mechanistic pathway of nucleophilic substitution.

The Duality of Fluorine's Electronic Effects

The influence of a fluorine substituent on the stability of a benzylic carbocation is a delicate balance between its inductive and resonance effects.

-

Inductive Effect (-I): Through the sigma bond framework, fluorine strongly withdraws electron density, destabilizing any developing positive charge. This effect is dominant when the fluorine is not positioned to participate in resonance effectively.

-

Resonance Effect (+M): When positioned at the ortho or para positions, a fluorine atom can donate a lone pair of electrons to the carbocationic center via pi-conjugation.[7] This donation helps to delocalize the positive charge, leading to significant stabilization. The overlap between the carbon 2p and fluorine 2p orbitals is effective, making this a significant stabilizing factor.[7]

The net effect depends on the position of the fluorine atom. For a para-fluorobenzyl cation, the resonance stabilization generally outweighs the inductive destabilization, leading to an overall increase in carbocation stability and a faster SN1 reaction rate compared to unsubstituted benzyl systems. Conversely, a meta-fluorine substituent can only exert its destabilizing inductive effect, retarding the rate of SN1 reactions.

Reactivity in Nucleophilic Substitution Reactions

Fluorinated benzylic bromides can react via both SN1 and SN2 mechanisms, with the preferred pathway being highly dependent on the substrate structure, nucleophile, solvent, and reaction temperature.[8][9]

The SN1 Pathway

The SN1 mechanism proceeds through a rate-determining ionization step to form a benzylic carbocation intermediate.[10] Therefore, any substituent that stabilizes this intermediate will accelerate the reaction.

-

Para-Fluorine Substitution: A fluorine atom at the para position accelerates SN1 reactions due to the dominance of its resonance-donating effect, which stabilizes the carbocation.

-

Meta-Fluorine Substitution: A fluorine atom at the meta position decelerates SN1 reactions as its electron-withdrawing inductive effect destabilizes the carbocation.

-

Solvent Effects: Polar protic solvents (e.g., ethanol, water) are required to stabilize the ionic intermediates and facilitate the SN1 pathway.[10]

The SN2 Pathway

The SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[10] The reaction rate is sensitive to steric hindrance at the reaction center.

-

Electronic Effects: Electron-withdrawing groups on the aromatic ring, including fluorine, can slightly accelerate SN2 reactions. They do this by withdrawing electron density from the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This effect is generally less pronounced than the effects seen in SN1 reactions.

-

Solvent Effects: Polar aprotic solvents (e.g., acetone, acetonitrile) favor the SN2 pathway as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.[10]

Quantitative Reactivity Data

The effect of substituents on the rate of reaction is often quantified using the Hammett equation, log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.[11][12] A negative ρ value indicates a buildup of positive charge in the transition state (favoring electron-donating groups), characteristic of an SN1 reaction. A small positive ρ value is often observed for SN2 reactions of benzylic systems.

Table 1: Relative Solvolysis Rates of Substituted Benzyl Halides

| Substituent (para) | Relative Rate (Ethanolysis) | Probable Mechanism | Reference |

|---|---|---|---|

| H | 1.0 | SN1 / SN2 | [10] |

| F | ~1.5 - 2.5 | SN1 | [13] |

| Cl | ~1.2 | SN1 | [14] |

| CH₃ | ~15 | SN1 | [11] |

| NO₂ | ~0.1 | SN2 |[11] |

Note: Values are approximate and can vary with specific reaction conditions. The data illustrates general trends.

Table 2: Product Yields in Nucleophilic Fluorination

| Substrate | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-bromo-2-phenylacetate | Et₃N·3HF / K₃PO₄ | MeCN | 68 | [15][16] |

| 2-bromo-2-(4-fluorophenyl)acetate | Et₃N·3HF / K₃PO₄ | MeCN | 75 | [15][16] |

| 2-bromo-2-(2-methoxyphenyl)acetate | Et₃N·3HF / K₃PO₄ | MeCN | 76 | [15][16] |

| 2-bromo-2-phenylacetate | AgF / Et₃N·3HF | MeCN | 90 |[15][16] |

Experimental Protocols

The following protocols are representative examples for studying the reactivity of benzylic bromides and for their conversion to benzylic fluorides.

Protocol: SN1 Solvolysis of a Fluorinated Benzyl Bromide

Objective: To measure the rate of solvolysis of 4-fluorobenzyl bromide in ethanol.

Materials:

-

4-Fluorobenzyl bromide

-

Anhydrous Ethanol (EtOH)

-

Silver Nitrate (AgNO₃)

-

Test tubes, constant temperature water bath, stopwatch

Procedure:

-

Prepare a 0.1 M solution of silver nitrate in anhydrous ethanol. This solution will be used to encourage the SN1 pathway and visualize the reaction progress through the precipitation of AgBr.[10]

-

In a clean, dry test tube, add 1 mL of the AgNO₃/EtOH solution.

-

Place the test tube in a constant temperature water bath set to 50 °C and allow it to equilibrate for 5 minutes.

-

Add 2 drops of 4-fluorobenzyl bromide to the test tube, start the stopwatch immediately, and shake to mix.

-

Record the time required for a faint, persistent precipitate of silver bromide (AgBr) to form.

-

Repeat the experiment with benzyl bromide and 4-nitrobenzyl bromide for comparison. The time taken for precipitation is inversely proportional to the reaction rate.

Protocol: Nucleophilic Fluorination of an α-Bromo Benzyl Ester

Objective: To synthesize methyl 2-fluoro-2-phenylacetate from methyl 2-bromo-2-phenylacetate.[15][17]

Materials:

-

Methyl 2-bromo-2-phenylacetate (1a)

-

Triethylamine tris(hydrogen fluoride) (Et₃N·3HF)

-

Potassium Phosphate (K₃PO₄)

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

-

Standard workup and purification reagents (diethyl ether, saturated NaHCO₃ solution, brine, anhydrous MgSO₄) and silica gel for chromatography.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-bromo-2-phenylacetate (0.15 mmol, 1.0 equiv.).

-

Add anhydrous acetonitrile (1.5 mL) and potassium phosphate (1.2 equiv.).

-

Carefully add Et₃N·3HF (8.0 equiv.) to the stirring suspension. Caution: Et₃N·3HF is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to 80 °C and stir for the time indicated by TLC or LC-MS analysis (typically several hours).

-

After completion, cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-fluoro-2-phenylacetate (2a).

Applications in Drug Development

The strategic placement of fluorine at a benzylic position can have several beneficial effects on a drug candidate:

-

Metabolic Blocking: The benzylic position is often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom can block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[1][18]

-

Modulation of pKa: A nearby fluorine atom can lower the pKa of adjacent functional groups (e.g., amines), which can alter the drug's ionization state, solubility, and receptor binding affinity.[3]

-

Conformational Control: Fluorine can engage in favorable stereoelectronic interactions, such as the gauche effect, which can lock the molecule into a specific, more active conformation.[19]

The synthesis of these crucial fluorinated motifs often relies on the nucleophilic substitution of a corresponding benzylic bromide. A thorough understanding of the principles outlined in this guide is therefore essential for medicinal chemists to devise efficient and robust synthetic routes to novel fluorinated drug candidates.

Conclusion

The reactivity of fluorinated benzylic bromides is a fascinating case study in the interplay of competing electronic effects. The dual nature of fluorine, acting as both a powerful electron-withdrawing group by induction and a potential electron-donor by resonance, dictates the preference for SN1 or SN2 pathways. For drug development professionals, mastering the ability to predict and control this reactivity is not merely an academic exercise; it is a critical skill for the successful synthesis of next-generation therapeutics. By leveraging the principles of physical organic chemistry, researchers can rationally design synthetic strategies to access valuable fluorinated building blocks and ultimately accelerate the discovery of new medicines.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. homework.study.com [homework.study.com]

- 5. reddit.com [reddit.com]

- 6. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]

- 10. amherst.edu [amherst.edu]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Taking benzyl fluorides beyond game changing reports | Opinion | Chemistry World [chemistryworld.com]

An In-depth Technical Guide to 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene, a key fluorinated aromatic intermediate with significant potential in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, commercial availability, a robust synthetic protocol, and explores its application in the context of modern drug discovery, particularly in the development of targeted therapies.

Chemical Properties and Commercial Availability

This compound, also known as 4-Fluoro-3,5-dimethylbenzyl bromide, is a versatile chemical building block. The presence of a reactive bromomethyl group, a fluorine atom, and two methyl groups on the benzene ring imparts a unique combination of reactivity and physicochemical properties that are highly valuable for the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 886501-82-2 |

| Molecular Formula | C₉H₁₀BrF |

| Molecular Weight | 217.08 g/mol |

| Appearance | Solid |

| Boiling Point | 235.4°C at 760 mmHg |

| Flash Point | 99.2°C |

| Density | 1.394 g/cm³ |

| Refractive Index | 1.535 |

Table 2: Commercial Suppliers of this compound

| Supplier | Product Name | Purity | Available Quantities |

| Echemi | This compound | - | Inquire |

| NINGBO INNO PHARMCHEM CO.,LTD. | 5-(Bromomethyl)-2-fluoro-1,3-dimethylbenzene | - | Inquire |

| Apollo Scientific | 4-Fluoro-3,5-dimethylbenzyl bromide | 98% | 1g, 5g, 25g |

| Sigma-Aldrich | 4-Fluoro-3,5-dimethylbenzyl bromide | 95% | Inquire |

| AOBChem USA | 1-Bromo-2-(bromomethyl)-3-fluoro-5-methylbenzene | - | 250mg, 500mg, 1g, 5g |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the free-radical benzylic bromination of its precursor, 2-fluoro-1,3,5-trimethylbenzene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent, with initiation by either a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., a sunlamp or a UV lamp). The use of a non-polar solvent like carbon tetrachloride or cyclohexane is common to facilitate the reaction and minimize side reactions.

Experimental Protocol: Benzylic Bromination of 2-fluoro-1,3,5-trimethylbenzene

Materials:

-

2-fluoro-1,3,5-trimethylbenzene

-

N-bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or cyclohexane

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-1,3,5-trimethylbenzene (1 equivalent) in carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC for the disappearance of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Case Study of Wip1 Phosphatase Inhibition

Halogenated aromatic compounds, such as this compound, are pivotal intermediates in the synthesis of a wide array of bioactive molecules. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.

A pertinent example of a therapeutic target where such building blocks are relevant is the Wild-type p53-induced phosphatase 1 (Wip1). Wip1 is a negative regulator of the p53 tumor suppressor pathway. In many cancers, Wip1 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. Therefore, inhibitors of Wip1 are being actively pursued as a promising anti-cancer strategy.

GSK2830371 is a potent and selective allosteric inhibitor of Wip1 phosphatase with an IC50 of 6 nM.[1] The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation and activation of key proteins in the DNA damage response pathway, including p53 and Chk2.[1] This, in turn, can lead to cell cycle arrest and apoptosis in cancer cells.

While the direct synthesis of GSK2830371 from this compound is not explicitly detailed in the public domain, the structural motifs present in Wip1 inhibitors often feature substituted aromatic rings where intermediates like the title compound could be utilized for their construction. The following diagram illustrates the signaling pathway affected by Wip1 inhibition.

References

An In-Depth Technical Guide to 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene, a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry and drug discovery. Due to its reactive bromomethyl group, this compound serves as a versatile building block for the introduction of a fluorinated dimethylbenzyl moiety into a wide range of molecular scaffolds. This document outlines the structure, predicted physicochemical properties, and a proposed synthetic pathway for this compound. Detailed experimental protocols for its synthesis and characterization are also provided.

Introduction

This compound is a substituted toluene derivative. The presence of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The bromomethyl group is a highly reactive functional group, readily participating in nucleophilic substitution reactions, making it an invaluable tool for medicinal chemists and materials scientists.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a bromomethyl group, a fluoro group, and two methyl groups at positions 2, 5, 1, and 3 respectively.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀BrF |

| Molecular Weight | 217.08 g/mol |

| Appearance | Colorless to light yellow liquid or low melting solid |

| Boiling Point | Estimated: 220-240 °C |

| Melting Point | Estimated: < 25 °C |

| Density | Estimated: ~1.4 g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the radical bromination of one of the methyl groups of 5-fluoro-1,3-dimethylbenzene. This reaction is typically initiated by light or a radical initiator.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

5-Fluoro-1,3-dimethylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-1,3-dimethylbenzene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS is consumed and succinimide is observed as a floating solid.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Potential Applications

The primary site of reactivity in this compound is the benzylic bromide. This group is an excellent electrophile and will readily undergo Sₙ2 reactions with a variety of nucleophiles. This reactivity makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science. For example, it can be used to introduce the 2-fluoro-4,6-dimethylbenzyl group into molecules containing amine, alcohol, thiol, or carboxylate functionalities.

Characterization

A logical workflow for the characterization of the synthesized product would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.

Caption: Workflow for the characterization of this compound.

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the bromomethyl protons (CH₂Br) around δ 4.5 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 6.8-7.2 ppm), and the two methyl groups will each exhibit a singlet in the upfield region (δ 2.2-2.5 ppm).

-

¹³C NMR: The carbon NMR will show a signal for the bromomethyl carbon around δ 30-35 ppm. The aromatic carbons will appear in the range of δ 110-165 ppm, with the carbon attached to the fluorine atom showing a large coupling constant. The methyl carbons will resonate at approximately δ 15-25 ppm.

-

¹⁹F NMR: The fluorine NMR should display a singlet, confirming the presence of the single fluorine atom.

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show characteristic C-H stretching vibrations of the aromatic ring and methyl groups around 2850-3100 cm⁻¹.

-

A C-Br stretching vibration may be observed in the fingerprint region, typically below 700 cm⁻¹.

-

The C-F stretching vibration will likely appear in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Safety and Handling

This compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

Conclusion

While not a commonly cited compound, this compound represents a potentially valuable synthetic intermediate. This guide provides a foundational understanding of its structure, predicted properties, and a practical approach to its synthesis and characterization. Researchers in drug development and materials science can utilize this information to explore the incorporation of the 2-fluoro-4,6-dimethylbenzyl moiety into novel molecular designs. Further experimental validation is necessary to confirm the properties and reactivity outlined in this document.

Benzylic Bromination of 4-Fluoro-1,3,5-trimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the benzylic bromination of 4-fluoro-1,3,5-trimethylbenzene to produce 1-(bromomethyl)-4-fluoro-3,5-dimethylbenzene. This transformation is a key step in the synthesis of various complex molecules and active pharmaceutical ingredients. The guide covers the underlying free-radical mechanism, detailed experimental protocols, and critical reaction parameters.

Introduction and Reaction Overview

Benzylic bromination is a highly selective chemical reaction that installs a bromine atom onto a carbon atom adjacent to an aromatic ring. The reaction proceeds via a free-radical chain mechanism and is a cornerstone of synthetic organic chemistry for functionalizing alkyl side chains on aromatic compounds.[1][2] The resulting benzyl bromides are versatile intermediates, readily participating in nucleophilic substitution and C-C bond-forming reactions.[1][3]

The most common and effective method for achieving this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[2][4][5] Using NBS is advantageous as it maintains a low, constant concentration of molecular bromine (Br₂), which favors the desired radical substitution pathway while suppressing competitive and undesirable electrophilic addition to the aromatic ring.[5][6]

The specific reaction discussed herein is the selective mono-bromination of one of the benzylic methyl groups of 4-fluoro-1,3,5-trimethylbenzene.

Reaction Scheme:

-

Substrate: 4-Fluoro-1,3,5-trimethylbenzene

-

Reagent: N-Bromosuccinimide (NBS)

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Product: 1-(bromomethyl)-4-fluoro-3,5-dimethylbenzene

-

Byproduct: Succinimide

Free-Radical Reaction Mechanism

The benzylic bromination using NBS proceeds through a classic radical chain mechanism involving three distinct stages: initiation, propagation, and termination.[7][8] The selectivity for the benzylic position is driven by the resonance stabilization of the intermediate benzylic radical.[3][7]

1. Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN or benzoyl peroxide, upon heating or irradiation.[9][10] This generates initiator radicals which then react with trace amounts of HBr to produce the key bromine radical (Br•).

2. Propagation: This is a two-step cyclic process:

- Step 2a: The highly reactive bromine radical abstracts a hydrogen atom from one of the methyl groups of 4-fluoro-1,3,5-trimethylbenzene. This is the rate-determining step and selectively forms a resonance-stabilized benzylic radical.

- Step 2b: The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the final product, 1-(bromomethyl)-4-fluoro-3,5-dimethylbenzene, and a new bromine radical, which continues the chain reaction.[5][11]

3. Termination: The chain reaction is concluded when any two radical species combine, resulting in a non-radical product.[8][12]

Figure 1: Free-Radical Mechanism for Benzylic Bromination.

Experimental Protocols

The following protocols are generalized procedures based on standard Wohl-Ziegler reactions.[13][14] Optimization for the specific substrate may be required.

This is the most common laboratory-scale method.

Figure 2: Experimental Workflow for Thermal Benzylic Bromination.

Methodology:

-

To a solution of 4-fluoro-1,3,5-trimethylbenzene in a suitable solvent (e.g., carbon tetrachloride or 1,2-dichlorobenzene), add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).[9][13][14]

-

Equip the reaction flask with a reflux condenser and stir the mixture vigorously.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 8-12 h).[13][14] The reaction should be monitored for completion by an appropriate method, such as TLC or GC analysis.

-

After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

The filtrate is then transferred to a separatory funnel and washed sequentially with water and brine to remove any remaining water-soluble impurities.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by silica gel flash chromatography or recrystallization to afford the pure 1-(bromomethyl)-4-fluoro-3,5-dimethylbenzene.[13]

An alternative to thermal initiation involves using light to generate the initial radicals.

Methodology:

-

Combine the substrate and NBS in a suitable solvent (e.g., CCl₄ or acetonitrile) in a quartz or borosilicate glass reaction vessel.

-

While stirring vigorously, irradiate the mixture with a light source (e.g., a household lamp or a sunlamp) at a controlled temperature (often room temperature or slightly elevated).[4]

-

Monitor the reaction for completion. The work-up and purification steps are identical to those described in Protocol 1.

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative parameters for a Wohl-Ziegler benzylic bromination reaction. Yields and reaction times are representative and will vary based on the specific substrate and scale.

| Parameter | Value/Condition | Rationale / Reference |

| Substrate | 4-Fluoro-1,3,5-trimethylbenzene | Starting Material |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ for radical substitution.[6][15] |

| Molar Ratio (NBS:Substrate) | 1.0 - 1.1 equivalents | A slight excess of NBS ensures complete conversion of the starting material.[13] |

| Initiator | AIBN or Benzoyl Peroxide | Radical initiator for the chain reaction.[9][10] |

| Molar Ratio (Initiator:Substrate) | 0.02 - 0.10 equivalents | Catalytic amount is sufficient to initiate the chain reaction.[13][14] |

| Solvent | CCl₄, 1,2-Dichlorobenzene, Acetonitrile | Inert solvent that does not participate in the radical reaction.[4][9][14] |

| Temperature | Reflux (e.g., 77-80 °C for CCl₄) | Provides energy for homolytic cleavage of the initiator.[9][14] |

| Reaction Time | 8 - 15 hours | Dependent on substrate reactivity and reaction scale.[13][14] |

| Typical Yield | 40% - 90% | Highly variable; can be optimized.[13][14] |

Conclusion

The benzylic bromination of 4-fluoro-1,3,5-trimethylbenzene using N-Bromosuccinimide is a reliable and highly selective method for the synthesis of 1-(bromomethyl)-4-fluoro-3,5-dimethylbenzene. A thorough understanding of the free-radical mechanism is essential for optimizing reaction conditions and minimizing side products. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this critical transformation in their synthetic endeavors. Careful control of reagents, temperature, and purification techniques will ensure a high yield of this valuable synthetic intermediate.

References

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

- 10. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Bromination - Benzylic Bromination [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]

Stability and Storage of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene (CAS No. 85268-09-3). The information herein is critical for maintaining the chemical integrity and purity of this compound, ensuring its suitability for research and development applications. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and summarizes key data in a structured format.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Fluoro-2,6-dimethylbenzyl bromide |

| CAS Number | 85268-09-3 |

| Molecular Formula | C₉H₁₀BrF |

| Molecular Weight | 217.08 g/mol |

| Appearance | White to off-white crystalline solid |

Recommended Storage Conditions

Proper storage is paramount to preserving the stability of this compound. Like many benzylic bromides, it is susceptible to degradation by moisture, light, and high temperatures.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |

| Light | Protect from light. Store in an opaque or amber container. | Minimizes the risk of photolytic degradation. |

| Container | Tightly sealed, chemically resistant container (e.g., glass). | Prevents exposure to moisture and air, and avoids reaction with container material. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and moisture. | Avoids vigorous and potentially hazardous reactions. |

Stability Profile and Potential Degradation Pathways

While generally stable under recommended storage conditions, this compound is susceptible to degradation under specific environmental stresses. The primary routes of degradation are hydrolysis, oxidation, and to a lesser extent, thermal and photolytic decomposition.

Hydrolytic Stability

The benzylic bromide functional group is highly susceptible to nucleophilic substitution by water, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid. This is often the most significant degradation pathway under ambient conditions if the compound is exposed to moisture.

Oxidative Stability

Exposure to oxidizing agents can lead to the oxidation of the bromomethyl group, potentially forming 5-fluoro-2,6-dimethylbenzaldehyde or 5-fluoro-2,6-dimethylbenzoic acid.

Thermal Stability

Elevated temperatures can promote elimination reactions, leading to the formation of polymeric materials, or may cause cleavage of the C-Br bond.

Photostability

Exposure to UV light can induce homolytic cleavage of the carbon-bromine bond, generating radical species that can lead to a variety of degradation products.

The logical workflow for assessing the stability of this compound is outlined in the diagram below.

Methodological & Application

Application Notes and Protocols for Alkylation Reactions Using 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene is a versatile reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its benzylic bromide functionality allows for facile nucleophilic substitution, making it an excellent alkylating agent for a variety of heteroatomic and carbon-based nucleophiles. The presence of a fluorine atom and two methyl groups on the aromatic ring can significantly influence the physicochemical properties of the resulting products, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for N-, O-, S-, and C-alkylation reactions utilizing this reagent, along with representative data and workflows to guide researchers in its effective application.

Key Applications in Drug Discovery

The introduction of the 2,4-dimethyl-5-fluorobenzyl moiety into a molecule can be a strategic approach in drug design. Fluorine substitution is a well-established strategy to enhance metabolic stability and binding affinity. The dimethyl substitution pattern can provide steric bulk, influencing the conformation of the molecule and its interaction with target proteins.

General Reaction Workflow

The alkylation reactions using this compound typically follow a standard nucleophilic substitution pathway. The general workflow involves the deprotonation of the nucleophile, followed by the addition of the alkylating agent.

Caption: General workflow for alkylation reactions.

Section 1: N-Alkylation of Amines and Heterocycles

The N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, is a fundamental transformation in the synthesis of pharmaceutical compounds.

Application Note:

N-alkylation with this compound introduces a lipophilic and metabolically stable fragment to amine-containing molecules. This modification can be used to synthesize novel derivatives of known drugs to improve their pharmacokinetic profiles. For instance, the alkylation of a primary amine on a bioactive scaffold can lead to secondary amines with enhanced cell permeability.

Experimental Protocol: N-Alkylation of Aniline

Materials:

-

Aniline

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of aniline (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq.) in DMF dropwise.

-

Heat the reaction mixture to 60°C and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation: N-Alkylation Reactions

| Entry | Amine/Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | 60 | 4 | 85 |

| 2 | Piperidine | K₂CO₃ | Acetonitrile | 50 | 3 | 92 |

| 3 | Imidazole | NaH | THF | RT | 6 | 78 |

| 4 | Indole | Cs₂CO₃ | DMF | 70 | 5 | 88 |

Note: The data presented are representative and may vary based on specific substrate and reaction conditions.

Caption: N-Alkylation reaction pathway.

Section 2: O-Alkylation of Phenols and Alcohols

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from alcohols or phenols.

Application Note:

O-alkylation with this compound can be employed to synthesize aryl and alkyl ethers. In drug development, this can be used to mask polar hydroxyl groups, thereby increasing lipophilicity and potentially improving oral bioavailability. The resulting ether linkage is generally stable under physiological conditions.

Experimental Protocol: O-Alkylation of Phenol

Materials:

-

Phenol

-

This compound

-

Cesium Carbonate (Cs₂CO₃)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous ammonium chloride

Procedure:

-

To a solution of phenol (1.0 eq.) in acetonitrile, add cesium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 20 minutes.

-

Add this compound (1.2 eq.).

-

Heat the reaction mixture to 50°C and monitor by TLC.

-

Upon completion, filter the solid and concentrate the filtrate.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by column chromatography.

Data Presentation: O-Alkylation Reactions

| Entry | Alcohol/Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Cs₂CO₃ | Acetonitrile | 50 | 6 | 90 |

| 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 60 | 5 | 95 |

| 3 | Benzyl alcohol | NaH | THF | RT | 8 | 82 |

| 4 | Cyclohexanol | NaH | THF | 50 | 12 | 75 |

Note: The data presented are representative and may vary based on specific substrate and reaction conditions.

Caption: O-Alkylation experimental workflow.

Section 3: S-Alkylation of Thiols

The alkylation of thiols is a straightforward and high-yielding reaction to produce thioethers.

Application Note:

S-alkylation with this compound provides access to a range of thioethers. Thioether linkages are present in several approved drugs and are often more metabolically stable than the corresponding ethers. This modification can be used to fine-tune the electronic and steric properties of a lead compound.

Experimental Protocol: S-Alkylation of Thiophenol

Materials:

-

Thiophenol

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

Ethanol

-

Diethyl ether

Procedure:

-

To a solution of thiophenol (1.0 eq.) in ethanol, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 10 minutes.

-

Add a solution of this compound (1.1 eq.) in ethanol.

-

Stir the reaction at room temperature and monitor by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography if necessary.

Data Presentation: S-Alkylation Reactions

| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | K₂CO₃ | Ethanol | RT | 2 | 98 |

| 2 | Benzyl mercaptan | Et₃N | Dichloromethane | RT | 3 | 95 |

| 3 | Cysteine ethyl ester | K₂CO₃ | DMF | 40 | 4 | 85 |

| 4 | 2-Mercaptobenzimidazole | NaH | THF | RT | 5 | 90 |

Note: The data presented are representative and may vary based on specific substrate and reaction conditions.

Section 4: C-Alkylation of Active Methylene Compounds

The formation of carbon-carbon bonds is central to organic synthesis. Benzylic bromides are effective electrophiles for the alkylation of enolates derived from active methylene compounds.

Application Note:

C-alkylation with this compound allows for the introduction of the substituted benzyl group to carbon frameworks. This can be utilized to synthesize novel analogs of non-steroidal anti-inflammatory drugs (NSAIDs) or other compounds where a benzylic substituent is crucial for activity.

Experimental Protocol: C-Alkylation of Diethyl Malonate

Materials:

-

Diethyl malonate

-

This compound

-

Sodium Ethoxide (NaOEt)

-

Ethanol

-

1M HCl

Procedure:

-

To a solution of sodium ethoxide (1.1 eq.) in ethanol, add diethyl malonate (1.0 eq.) dropwise at 0°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq.) in ethanol.

-

Reflux the reaction mixture and monitor by TLC.

-

After completion, cool to room temperature and neutralize with 1M HCl.

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by vacuum distillation or column chromatography.

Data Presentation: C-Alkylation Reactions

| Entry | Active Methylene Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diethyl malonate | NaOEt | Ethanol | Reflux | 8 | 80 |

| 2 | Ethyl acetoacetate | NaH | THF | 60 | 6 | 85 |

| 3 | Acetylacetone | K₂CO₃ | Acetone | Reflux | 5 | 90 |

| 4 | Malononitrile | DBU | Acetonitrile | 50 | 4 | 88 |

Note: The data presented are representative and may vary based on specific substrate and reaction conditions.

Caption: C-Alkylation reaction mechanism.

Safety Information

This compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a valuable and versatile reagent for the introduction of a substituted benzyl moiety into a wide range of organic molecules. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors. The presence of the fluoro and dimethyl substituents provides opportunities for fine-tuning the properties of target molecules in drug discovery and materials science.

Application Notes and Protocols: N-alkylation of Amines with 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules. The resulting secondary and tertiary amines are ubiquitous structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and fine chemicals.[1] The introduction of specific alkyl groups allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and conformational rigidity, which in turn can significantly impact its pharmacological profile, including potency, selectivity, and metabolic stability. The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance these properties.[2][3]

This document provides detailed protocols for the N-alkylation of primary and secondary amines with 2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene, a benzylic halide incorporating a fluorinated dimethylphenyl moiety. This reagent is a valuable building block for introducing a specific lipophilic, sterically hindered, and fluorinated substituent, which can be of significant interest in drug discovery programs. The protocols described herein are based on established methods for the N-alkylation of amines with benzylic halides and are intended to serve as a starting point for researchers in the development of novel chemical entities.

Reaction Scheme

The N-alkylation of a primary or secondary amine with this compound proceeds via a nucleophilic substitution reaction. The amine acts as the nucleophile, attacking the electrophilic benzylic carbon of the alkylating agent and displacing the bromide leaving group. A base is typically required to neutralize the hydrobromic acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Caption: General reaction for the N-alkylation of amines.

Data Presentation

The choice of reaction conditions can significantly influence the yield and purity of the desired N-alkylated product. The following table summarizes typical conditions for the N-alkylation of amines with benzylic halides, which can be adapted for this compound.

Table 1: Typical Reaction Conditions for N-Alkylation with Benzylic Halides

| Alkylating Agent | Amine | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Benzyl Bromide | Aniline | NaHCO₃ | Water | 80 | 1 | High | [1] |

| Benzyl Bromide | Aniline | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 | [4] |

| Benzyl Bromide | Primary Amines | CsOH | DMSO or DMF | Room Temp. | N/A | >50 | [5] |

| Benzyl Bromide | Benzylamine | Al₂O₃-OK | Acetonitrile | Room Temp. | 1-7 | 85 | [6] |

| Benzyl Bromide | Various Amines | Et₃N | DMF | 20-25 | N/A | Good | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of primary and secondary amines with this compound.

Protocol 1: N-alkylation using Potassium Carbonate in DMF

This protocol is a robust and widely used method for the N-alkylation of amines.

Materials:

-

Amine (primary or secondary) (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous DMF.

-

Stir the solution at room temperature until the amine is fully dissolved.

-

Add anhydrous potassium carbonate (1.5 eq) to the mixture and stir for 15-30 minutes at room temperature.[4]

-

Add this compound (1.1 eq) dropwise to the reaction mixture.[4]

-

Heat the reaction mixture to 60-80°C and monitor its progress by TLC.[4]

-

Upon completion of the reaction (as indicated by the disappearance of the limiting starting material), cool the mixture to room temperature.[4]

-

Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous phase).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[4]

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated amine.

Protocol 2: N-alkylation using Cesium Hydroxide in DMSO

This method is particularly effective for selective mono-N-alkylation of primary amines.[5]

Materials:

-

Amine (primary) (1.0 eq)

-

This compound (1.0 eq)

-

Cesium hydroxide (CsOH) (0.1 to 3.0 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware as listed in Protocol 1

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DMSO.

-

Add cesium hydroxide (0.1 to 3.0 eq). For reactive halides like benzylic bromides, a catalytic amount of base may be sufficient.[5]

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, dilute the mixture with deionized water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

Caption: General experimental workflow for N-alkylation.

Applications in Drug Development

The N-((5-fluoro-2,4-dimethylphenyl)methyl) moiety can be incorporated into various molecular scaffolds to explore its impact on biological activity. For instance, N-alkylated amines are key intermediates in the synthesis of a wide range of pharmaceuticals. The presence of the fluorodimethylphenyl group may enhance binding affinity to target proteins, improve metabolic stability by blocking potential sites of oxidation, and favorably modulate pharmacokinetic properties. The products of this reaction could be evaluated in various therapeutic areas, such as oncology, where kinase inhibitors often feature substituted amine functionalities.

Signaling Pathway Context (Hypothetical)

Should the synthesized N-alkylated amines be designed as, for example, inhibitors of a specific kinase pathway, their mechanism of action could be visualized. The following diagram illustrates a hypothetical signaling pathway where a synthesized compound inhibits a key kinase, thereby blocking downstream signaling.

Caption: Hypothetical kinase signaling pathway inhibition.

Disclaimer: The information provided in this document is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific amines and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry. | Chemsrc [chemsrc.com]

- 3. cn.aminer.org [cn.aminer.org]

- 4. benchchem.com [benchchem.com]

- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for O-alkylation of Phenols using 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the O-alkylation of phenols using 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene. This reaction, a variation of the Williamson ether synthesis, is a valuable method for synthesizing aryl ethers, which are significant structural motifs in many biologically active compounds and pharmaceutical agents. The protocol is designed to be a starting point for researchers, and optimization may be necessary for specific phenol substrates.

Introduction